qsl-304
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H9NO4S2 |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H9NO4S2/c1-6(13)15-5-8-3-2-7(16-8)4-9-10(14)12-11(17)18-9/h2-4H,5H2,1H3,(H,12,14,17)/b9-4+ |
InChI-Schlüssel |
ORWCQNURPXKVJN-RUDMXATFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of SPD304
This technical guide provides a comprehensive overview of the mechanism of action of SPD304, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The information is compiled from various scientific sources to assist researchers and professionals in drug development.
Introduction to SPD304 and its Target: TNF-α
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide range of inflammatory and autoimmune diseases. It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α). The biologically active form of TNF-α is a homotrimer, and its signaling is initiated by binding to its receptors, primarily TNF receptor 1 (TNFR1). SPD304 is a selective, cell-permeable small-molecule inhibitor of TNF-α. It has been identified as a promising antagonist that directly targets TNF-α, offering a different therapeutic approach compared to biologic agents.
Core Mechanism of Action: Disruption of TNF-α Trimer
The primary mechanism of action of SPD304 is the disruption of the trimeric structure of TNF-α. SPD304 binds to a site on the TNF-α protein and promotes the disassembly of the trimer. This dissociation of the TNF-α trimer into its monomeric subunits prevents it from binding to and activating its receptor, TNFR1. By blocking the interaction between TNF-α and its receptor, SPD304 effectively inhibits the downstream signaling pathways that lead to inflammation. Research indicates that the formation of an intermediate complex between SPD304 and the intact trimer accelerates the subunit dissociation rate by approximately 600-fold.
Quantitative Data on SPD304 Activity
The inhibitory activity of SPD304 has been quantified in various biochemical and cellular assays. The following table summarizes the key quantitative data available for SPD304.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay (TNFR1 binding) | IC50 | 22 µM | |
| Biochemical Assay (ELISA) | IC50 | 12 µM | |
| Cell-based Assay (TNF-α induced IκB-α depletion in HeLa cells) | IC50 | 4.6 µM | |
| Cell-based Assay (L929 cell apoptosis) | IC50 | 12 µM | |
| Cell-based Assay (HEK-Blue™ TNFα reporter) | IC50 | 10 µM | |
| Surface Acoustic Wave (SAW) | Kd | 6.1 ± 4.7 nM | |
| Molecular Docking | Binding Affinity | -9.1 kcal/mol |
Experimental Protocols
This assay is used to quantify the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.
-
Plate Coating: Microtiter plates are coated with a solution of TNFR1 (e.g., 2.5 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: The plates are washed to remove any unbound receptor.
-
Blocking: The remaining protein-binding sites on the plates are blocked to prevent non-specific binding.
-
Incubation with Inhibitor and TNF-α: Various concentrations of SPD304 are pre-incubated with biotinylated TNF-α. This mixture is then added to the TNFR1-coated wells.
-
Detection: After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated TNF-α. A substrate for HRP is then added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the inhibitory activity of SPD304.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
SAW biosensors are used to measure the binding affinity and kinetics of SPD304 to TNF-α in real-time.
-
Sensor Preparation: The gold surface of the SAW sensor is functionalized, and TNF-α is immobilized on the surface.
-
Analyte Injection: A solution of SPD304 at a known concentration is passed over the sensor surface.
-
Signal Detection: The binding of SPD304 to the immobilized TNF-α causes a change in the mass on the sensor surface, which in turn alters the velocity of the surface acoustic wave. This change is detected and recorded in real-time.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the dissociation constant (Kd) is calculated.
These assays assess the ability of SPD304 to inhibit TNF-α-induced cellular responses.
-
Cell Culture: A suitable cell line, such as L929 or HEK-Blue™ TNFα reporter cells, is cultured under standard conditions.
-
Treatment: The cells are treated with various concentrations of SPD304 in the presence of a stimulating concentration of TNF-α.
-
Endpoint Measurement:
-
L929 Apoptosis Assay: Cell viability is measured using an appropriate method, such as the Thiazolyl Blue Tetrazolium Bromide (MTT) assay, to determine the extent of apoptosis induced by TNF-α and its inhibition by SPD304.
-
HEK-Blue™ TNFα Reporter Assay: This cell line expresses a reporter gene under the control of NF-κB binding sites. The activity of the reporter gene is measured to quantify the activation of the NF-κB signaling pathway.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Canonical TNF-α signaling pathway initiated by TNF-α trimer binding to TNFR1.
Caption: Mechanism of action of SPD304, which induces TNF-α trimer dissociation.
Caption: Workflow for the ELISA-based TNF-α/TNFR1 binding inhibition assay.
Cytotoxicity and Limitations
A significant limitation of SPD304 is its high cytotoxicity, which has precluded its use in in vivo studies and clinical development. Cellular-based assays have highlighted this toxicity, with no cells surviving at concentrations above 10-30 µM. The presence of a potentially toxic 3-alkylindole moiety in its structure is thought to contribute to this cytotoxicity. Consequently, while SPD304 is a valuable tool compound for studying TNF-α biology and a reference for direct TNF-α inhibitors, its physicochemical and toxicological properties make it unsuitable as a drug candidate without significant modification. Efforts have been made to design less toxic analogs of SPD304.
Conclusion
SPD304 is a well-characterized small-molecule inhibitor of TNF-α that functions by promoting the dissociation of the active TNF-α trimer. This mechanism effectively blocks the interaction of TNF-α with its receptor, thereby inhibiting downstream inflammatory signaling. While its utility as a therapeutic agent is limited by its cytotoxicity, SPD304 remains an important research tool and
SPD304: A Technical Guide to a Novel TNF-alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SPD304, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). SPD304 represents a significant departure from traditional biologic TNF-α inhibitors, offering a distinct mechanism of action with potential for therapeutic applications, but also presenting challenges related to toxicity. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its effects on cellular signaling pathways.
Core Mechanism of Action
SPD304 functions as a selective TNF-α inhibitor by promoting the dissociation of the biologically active TNF-α homotrimer.[1][] This disassembly prevents the binding of TNF-α to its receptors, TNFR1 and TNFR2, thereby blocking downstream signaling cascades that lead to inflammation and apoptosis.[1][][3] The binding site for SPD304 has been identified within the TNF-α dimer interface.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for SPD304 across various in vitro assays.
Table 1: Inhibitory Concentrations (IC50) of SPD304
| Assay Type | Cell Line/System | Target | IC50 Value | Reference(s) |
| TNF Receptor 1 (TNFR1) Binding | In vitro | TNF-α/TNFR1 Interaction | 22 µM | [1][4] |
| TNF-α/TNFR1 Binding (ELISA) | - | TNF-α/TNFR1 Interaction | 12 µM | [6][7] |
| TNF-α Induced NF-κB Activation | HEK293T | NF-κB Pathway | Not explicitly provided, but inhibition demonstrated | [1] |
| TNF-α Induced Cell Death | L929 (mouse fibrosarcoma) | Apoptosis | 5 µM | [1] |
| IκB-α Degradation | HeLa | NF-κB Pathway | 4.6 µM | [8] |
Table 2: Dissociation Constants (Kd) of SPD304
| Assay Type | Method | Target | Kd Value | Reference(s) |
| Binding Affinity | Fluorescence Binding Assay | TNF-α | 5.4 ± 0.2 µM | [4] |
| Binding Affinity | Surface Acoustic Wave (SAW) Biosensor | TNF-α | 9.1 ± 1.1 µM | [4] |
| Binding Affinity | Surface Acoustic Wave (SAW) Biosensor | TNF-α | 6.1 ± 4.7 nM | [6][7] |
Note on conflicting Kd values: The significant difference in reported Kd values from SAW biosensor experiments (micromolar vs. nanomolar) may be attributable to variations in experimental conditions, instrumentation, or data analysis methods. Researchers should consider these discrepancies when interpreting the binding affinity of SPD304.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SPD304.
TNF-α/TNFR1 Binding Inhibition Assay (ELISA)
Objective: To quantify the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
SPD304
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-human IgG-HRP conjugate)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
Protocol:
-
Coat a 96-well ELISA plate with recombinant human TNFR1-Fc chimera in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate a constant concentration of biotinylated recombinant human TNF-α with varying concentrations of SPD304 in assay buffer for 30 minutes at room temperature.
-
Add the TNF-α/SPD304 mixtures to the TNFR1-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of SPD304.
TNF-α-Induced NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To determine the effect of SPD304 on TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human TNF-α
-
SPD304
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with varying concentrations of SPD304 for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of recombinant human TNF-α for 6 hours.[1]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation for each SPD304 concentration.
TNF-α-Induced Cytotoxicity Assay
Objective: To assess the ability of SPD304 to protect cells from TNF-α-induced apoptosis.
Materials:
-
L929 mouse fibrosarcoma cells
-
Recombinant human TNF-α
-
SPD304
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of SPD304 for 30 minutes.[1]
-
Treat the cells with a combination of actinomycin D (to sensitize the cells to TNF-α-induced apoptosis) and a lethal concentration of recombinant human TNF-α.
-
Incubate for 18-24 hours.[1]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell survival for each SPD304 concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
TNF-α Signaling Pathway and Inhibition by SPD304
Caption: TNF-α signaling and the inhibitory mechanism of SPD304.
Experimental Workflow for Assessing SPD304 Efficacy
Caption: Workflow for the in vitro characterization of SPD304.
Toxicity and Future Directions
A significant limitation of SPD304 is its high toxicity, which has so far precluded its use in in vivo studies and clinical development.[1][4] The toxicity is thought to be associated with a 3-alkylindole moiety in its structure, which can be bioactivated to a reactive electrophilic intermediate.[3]
Future research is focused on the rational design of SPD304 analogs with reduced toxicity while maintaining or improving TNF-α inhibitory potency.[3][9] By modifying the toxicophore groups, it may be possible to develop safer and more effective small-molecule inhibitors of TNF-α based on the pioneering work with SPD304.[3] These efforts highlight the potential of small molecules to offer an alternative to biologic therapies for TNF-α-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
Unraveling the Role of SPD304 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade, making it a critical target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[1][2] While biologic drugs targeting TNF-α have revolutionized treatment, the quest for orally available small molecule inhibitors continues.[3][4][5] In this context, SPD304 emerged as a significant tool in inflammation research.[6] This technical guide provides an in-depth analysis of SPD304, focusing on its mechanism of action, its utility in research, and the experimental methodologies used to characterize its effects. Although SPD304 itself is not a viable drug candidate due to toxicity concerns, it has served as a valuable reference compound for the development of new TNF-α inhibitors.[1][3][6]
Mechanism of Action: A Novel Approach to TNF-α Inhibition
SPD304 is a selective, small-molecule inhibitor of TNF-α.[7] Its primary mechanism of action involves the disruption of the biologically active homotrimeric form of TNF-α.[6][] By binding to the TNF-α trimer, SPD304 promotes the dissociation of its subunits.[][9] This action effectively prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking the downstream signaling cascades that lead to inflammation.[6][7][] Specifically, SPD304 has been shown to accelerate the subunit dissociation rate by 600-fold.[10]
The binding site for SPD304 on TNF-α is a hydrophobic pocket.[3] This interaction leads to an allosteric modulation of the TNF-α structure, promoting the disassembly of the trimer.[3] This novel mechanism distinguishes SPD304 from many other TNF-α inhibitors and has made it a subject of significant interest in the design of new anti-inflammatory agents.[3][6]
The TNF-α Signaling Pathway and SPD304's Point of Intervention
TNF-α exerts its pro-inflammatory effects by binding to its receptors, primarily TNFR1, which is ubiquitously expressed.[2] This binding initiates a signaling cascade that can lead to either cell survival and inflammation or apoptosis.[11] The inflammatory pathway is largely mediated by the activation of the transcription factor NF-κB.[12][13]
The binding of TNF-α to TNFR1 leads to the recruitment of the adaptor protein TRADD (TNFR1-associated death domain).[][14] TRADD then serves as a scaffold to recruit other signaling molecules, including TRAF2 (TNF receptor-associated factor 2) and RIPK1 (receptor-interacting protein kinase 1).[][14] This complex ultimately leads to the activation of the IKK (inhibitor of κB kinase) complex, which phosphorylates the inhibitory protein IκBα.[13][15] Phosphorylated IκBα is then ubiquitinated and degraded, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[13][15] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][15]
SPD304 intervenes at the very beginning of this pathway by preventing the initial binding of TNF-α to its receptor, as illustrated in the following diagram.
Caption: SPD304 inhibits the TNF-α signaling pathway.
Quantitative Data Summary
The inhibitory activity and other pharmacological parameters of SPD304 have been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Activity of SPD304
| Assay Type | Target/Endpoint | Cell Line | IC50 | Reference |
| Biochemical Assay | TNF-α/TNFR1 Binding | - | 22 µM | [7][][9] |
| ELISA | TNF-α/TNFR1 Binding | - | 12 µM | [1] |
| Cell-Based Assay | TNF-α-mediated IκB degradation | - | 4.6 µM | [9] |
| Cell-Based Assay | TNF-α induced apoptosis | L929 | 12 µM | [3] |
| Cell-Based Assay | NF-κB reporter gene | HEK-TNFR1 | 10 µM | [3] |
Table 2: Binding Affinity and Other Properties of SPD304
| Parameter | Method | Value | Reference |
| Dissociation Constant (Kd) | Surface Acoustic Wave (SAW) | 6.1 ± 4.7 nM | [1] |
| Cytotoxicity (LC50) | L929 cells | 7.5 ± 0.2 µM | [16] |
Experimental Protocols: Methodological Overview
Detailed, step-by-step experimental protocols for SPD304 are not extensively published. However, the literature describes the types of assays used to characterize its activity. Below is a summary of the key experimental methodologies.
1. TNF-α/TNFR1 Binding Assay (ELISA)
-
Principle: This assay quantifies the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFR1.
-
General Procedure:
-
A 96-well plate is coated with recombinant human TNFR1.
-
The plate is blocked to prevent non-specific binding.
-
A constant concentration of biotinylated human TNF-α is mixed with varying concentrations of SPD304.
-
This mixture is added to the TNFR1-coated wells and incubated.
-
The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated TNF-α.
-
A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.[1]
-
2. Cellular Assays for TNF-α Signaling Inhibition
-
L929 Cell Apoptosis Assay:
-
Principle: L929 fibrosarcoma cells are sensitive to TNF-α-induced apoptosis. This assay measures the ability of a compound to protect these cells from TNF-α-mediated cell death.
-
General Procedure:
-
L929 cells are seeded in a 96-well plate.
-
The cells are pre-treated with varying concentrations of SPD304.
-
TNF-α is added to induce apoptosis.
-
After incubation, cell viability is assessed using a method such as the MTT assay.
-
The IC50 value is determined based on the concentration of SPD304 that results in 50% cell survival.[3]
-
-
-
NF-κB Reporter Gene Assay:
-
Principle: This assay uses a cell line (e.g., HEK293) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.
-
General Procedure:
-
The reporter cell line is seeded in a 96-well plate.
-
Cells are treated with different concentrations of SPD304.
-
TNF-α is added to stimulate NF-κB activation.
-
After incubation, the expression of the reporter gene is quantified.
-
The IC50 value is calculated from the dose-response curve.[3]
-
-
3. Surface Acoustic Wave (SAW) Biosensor for Binding Kinetics
-
Principle: SAW biosensors are used to measure the binding affinity and kinetics of molecular interactions in real-time without the need for labeling.
-
General Procedure:
-
Recombinant human TNF-α is immobilized on the surface of the SAW sensor chip.
-
A solution of SPD304 at a known concentration is flowed over the sensor surface, and the binding is monitored.
-
A buffer solution is then flowed over the surface to monitor the dissociation of the SPD304-TNF-α complex.
-
The association and dissociation rates are used to calculate the dissociation constant (Kd).[1][3]
-
The following diagram illustrates a general workflow for screening and characterizing TNF-α inhibitors like SPD304.
Caption: A typical workflow for TNF-α inhibitor discovery.
Challenges and Future Directions
A significant drawback of SPD304 is its cytotoxicity, which has precluded its development as a therapeutic agent.[1][3] The toxicity is thought to be associated with a 3-alkylindole moiety in its structure, which can be bioactivated to a reactive electrophilic intermediate.[6] This has led to efforts to design and synthesize SPD304 analogs with reduced toxicity while maintaining or improving TNF-α inhibitory activity.[6] These efforts have yielded some promising results, with new compounds showing less toxicity and comparable potency.[6]
The study of SPD304 and its analogs continues to provide valuable insights into the structural requirements for small-molecule inhibition of TNF-α. This knowledge is crucial for the rational design of new, safer, and orally bioavailable drugs for the treatment of inflammatory diseases. The methodologies used to characterize SPD304 also serve as a blueprint for the evaluation of future TNF-α inhibitors.
SPD304 has played a crucial role in inflammation research as a reference compound for a novel class of TNF-α inhibitors. Its unique mechanism of action, which involves the dissociation of the TNF-α trimer, has opened up new avenues for drug discovery. While its inherent toxicity prevents its clinical use, the wealth of data generated from studying SPD304 has been instrumental in guiding the development of second-generation inhibitors with improved safety profiles. The experimental workflows and assays used to characterize SPD304 remain relevant and are foundational for the ongoing search for effective small-molecule therapies for inflammatory disorders.
References
- 1. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting TNF/TNFR superfamilies in immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. google.com [google.com]
- 15. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Molecular Interactions of SPD304: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 has emerged as a significant small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth exploration of the biological targets of SPD304, its mechanism of action, and the experimental methodologies used to elucidate these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and immunology.
Core Biological Target: Tumor Necrosis Factor-alpha (TNF-α)
The primary biological target of SPD304 is the pro-inflammatory cytokine TNF-α. TNF-α exists as a homotrimer and plays a central role in initiating and propagating the inflammatory cascade. By binding to its receptors, TNFR1 and TNFR2, TNF-α triggers downstream signaling pathways that lead to the activation of transcription factors such as NF-κB and AP-1, ultimately resulting in the expression of various inflammatory mediators.
Mechanism of Action: Disruption of the TNF-α Trimer
SPD304 exerts its inhibitory effect through a unique mechanism of action: the disruption of the stable TNF-α trimer. This disassembly of the trimeric structure is crucial, as the monomeric or dimeric forms of TNF-α are unable to effectively bind to and activate their cognate receptors. Evidence suggests that SPD304 binds to a cryptic site at the interface of the TNF-α subunits, inducing a conformational change that leads to an accelerated rate of subunit dissociation.
Quantitative Analysis of SPD304-TNF-α Interaction
The binding affinity and inhibitory potency of SPD304 against TNF-α have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Method | Reference |
| IC50 | 22 µM | TNF-α/TNFR1 Binding ELISA | |
| IC50 | 4.6 µM | Cell-based TNF-α activity assay | |
| Kd | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) |
Table 1: Inhibitory Potency and Binding Affinity of SPD304 against TNF-α
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction between SPD304 and TNF-α.
TNF-α/TNFR1 Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.
Principle: Recombinant TNFR1 is immobilized on a microplate. Biotinylated TNF-α and a dilution series of SPD304 are then added. The amount of TNF-α bound to the receptor is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. A decrease in signal in the presence of SPD304 indicates inhibition.
General Protocol:
-
Coat a 96-well microplate with recombinant human TNFR1 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate.
-
Add serial dilutions of SPD304 to the wells.
-
Add a constant concentration of biotinylated human TNF-α to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the SPD304 concentration.
Surface Acoustic Wave (SAW) Biosensor Analysis
SAW biosensors are used to measure the binding kinetics and affinity (Kd) of SPD304 to TNF-α in real-time and in a label-free manner.
Principle: A SAW biosensor detects changes in mass on the sensor surface. Recombinant TNF-α is immobilized on the sensor chip. A solution containing SPD304 is then flowed over the surface. The binding of SPD304 to TNF-α causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. The association and dissociation rates can be measured to calculate the dissociation constant (Kd).
General Protocol:
-
Immobilize recombinant human TNF-α onto the surface of a sensor chip (e.g., via amine coupling).
-
Equilibrate the sensor surface with a running buffer (e.g., PBS).
-
Inject a series of concentrations of SPD304 over the sensor surface to measure the association phase.
-
Switch back to the running buffer to measure the dissociation phase.
-
Regenerate the sensor surface to remove bound SPD304.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
L929 Cell Apoptosis Assay
This cell-based assay assesses the ability of SPD304 to protect cells from TNF-α-induced apoptosis.
Principle: The L929 murine fibrosarcoma cell line is sensitive to TNF-α-induced apoptosis, especially in the presence of a transcription inhibitor like actinomycin (B1170597) D. SPD304, by inhibiting TNF-α, is expected to reduce cell death. Cell viability is typically measured using a colorimetric assay such as the MTT or CCK-8 assay.
General Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of SPD304 for a defined period.
-
Add a constant concentration of TNF-α and actinomycin D to the wells.
-
Incubate for 18-24 hours.
-
Add MTT or CCK-8 reagent to the wells and incubate for a further 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
HEK-Blue™ NF-κB Reporter Assay
This reporter gene assay is used to measure the inhibition of TNF-α-induced NF-κB signaling by SPD304.
Principle: HEK-Blue™ TNF-α cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. When TNF-α activates the NF-κB pathway, SEAP is produced and secreted into the cell culture medium. The level of SEAP can be quantified using a colorimetric substrate. SPD304 will inhibit this process.
General Protocol:
-
Seed HEK-Blue™ TNF-α cells in a 96-well plate.
-
Add serial dilutions of SPD304 to the wells.
-
Stimulate the cells with a constant concentration of human TNF-α.
-
Incubate for 24 hours.
-
Collect an aliquot of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm.
-
Determine the inhibition of NF-κB activation by comparing the absorbance of SPD304-treated wells to that of TNF-α stimulated wells without the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
TNF-α Signaling Pathway and Inhibition by SPD304
Caption: Inhibition of the TNF-α signaling pathway by SPD304.
General Workflow for TNF-α/TNFR1 Binding ELISA
The Allosteric Inhibition of TNF-alpha by SPD304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical binding mode of SPD304 to Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. SPD304 serves as a reference small molecule for the allosteric inhibition of TNF-α, a mechanism of significant interest in the development of novel therapeutics for autoimmune diseases. While limited by its toxicity, the study of SPD304 provides a foundational understanding of targeting TNF-α dynamics.
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a critical mediator of inflammation, and its dysregulation is implicated in a host of autoimmune disorders. SPD304 is a selective inhibitor of TNF-α that operates not by blocking the receptor-binding site directly, but by inducing a conformational change in the TNF-α homotrimer, leading to its inactivation. This guide will detail the molecular interactions underpinning this allosteric mechanism, present the quantitative binding data, and outline the experimental protocols used to elucidate this interaction.
Theoretical Binding Mode of SPD304 to TNF-α
The primary mechanism of action of SPD304 is the disruption of the functional, homotrimeric form of TNF-α.[1][] SPD304 binds to a cryptic, hydrophobic pocket located at the interface between two of the three TNF-α monomers.[3][4] This binding event is allosteric, meaning it influences the protein's function at a site distant from the active site.
X-ray crystallography studies (PDB ID: 2AZ5) have been instrumental in revealing the precise binding mode, showing SPD304 complexed with a TNF-α dimer.[4][5][6] The binding of SPD304 induces a conformational strain on the trimer, promoting the dissociation of one TNF-α subunit.[3][7] The resulting dimer is unable to effectively bind to and activate the TNF receptor 1 (TNFR1), thus inhibiting the downstream inflammatory signaling cascade.[1][3] While the predominant theory is trimer dissociation, some research suggests that SPD304 may instead enhance the structural dynamics of the trimer without causing complete dissociation, which is sufficient to impair signaling.[8]
The interaction between SPD304 and TNF-α is largely driven by hydrophobic interactions with amino acid residues from two adjacent monomers.[4] Key residues involved in this interaction include Tyrosine 151 from both subunits.[4]
Quantitative Binding and Inhibition Data
The binding affinity and inhibitory potency of SPD304 against TNF-α have been characterized by multiple biophysical and cell-based assays. The reported values exhibit some variability, which can be attributed to the different experimental conditions and techniques employed.
| Parameter | Value | Method | Reference |
| IC50 (TNFR1 Binding) | 22 µM | In vitro receptor binding assay | [1][] |
| 12 µM | ELISA | [9] | |
| IC50 (Cell-based) | 4.6 µM | Cell-based assay | |
| 1.82 µM | IκB-α degradation in HeLa cells | [3] | |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [9][10] |
| 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) | [11] | |
| 5.4 ± 0.2 µM | Fluorescence binding assay | [11] | |
| 5.36 µM | Not specified | [5] |
Experimental Protocols
The elucidation of the SPD304-TNF-α binding mode has been achieved through a combination of structural biology, biophysical, and cell-based methodologies.
X-ray Crystallography
To determine the three-dimensional structure of the SPD304-TNF-α complex, co-crystallization experiments were performed.
-
Protein Preparation: Recombinant human TNF-α is expressed and purified.
-
Complex Formation: Purified TNF-α is incubated with a molar excess of SPD304.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the atomic structure of the complex. This has successfully revealed SPD304 bound to a TNF-α dimer.[4][5]
Surface Acoustic Wave (SAW) Biosensor Analysis
SAW biosensors are used to measure the binding kinetics and affinity (Kd) of SPD304 to TNF-α in real-time.[9][10][11]
-
Sensor Chip Preparation: A sensor chip is functionalized by immobilizing recombinant human TNF-α onto its surface.
-
Binding Measurement: A solution containing SPD304 at various concentrations is flowed over the sensor surface. The binding of SPD304 to the immobilized TNF-α causes a change in the phase of the surface acoustic wave, which is proportional to the mass bound.
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by monitoring the binding and dissociation phases. The dissociation constant (Kd) is then calculated (kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the inhibitory effect of SPD304 on the interaction between TNF-α and its receptor, TNFR1.[9][10]
-
Plate Coating: A microtiter plate is coated with recombinant human TNFR1.
-
Inhibition Reaction: A fixed concentration of biotinylated TNF-α is pre-incubated with varying concentrations of SPD304.
-
Binding to Plate: The TNF-α/SPD304 mixture is added to the TNFR1-coated plate, allowing the unbound TNF-α to bind to the receptor.
-
Detection: The plate is washed, and the amount of bound biotinylated TNF-α is detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the inhibitory activity of SPD304.
Cell-Based Assays
Cell-based assays are crucial for determining the functional consequences of SPD304 binding to TNF-α in a biological context.
-
L929 Cytotoxicity Assay: L929 murine fibrosarcoma cells are sensitive to TNF-α-induced apoptosis. Cells are treated with TNF-α in the presence or absence of SPD304. Cell viability is then assessed to determine the protective effect of SPD304.[3][11]
-
NF-κB Reporter Gene Assay: A cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Cells are stimulated with TNF-α with and without SPD304, and the reporter gene expression is measured to quantify the inhibition of the NF-κB signaling pathway.[11]
-
IκB-α Degradation Assay: HeLa cells are treated with TNF-α in the presence or absence of SPD304. Cell lysates are then analyzed by Western blotting to detect the levels of IκB-α, a key downstream signaling protein that is degraded upon TNF-α stimulation. Inhibition of IκB-α degradation indicates that SPD304 is blocking the signaling pathway.[3]
Visualizations
SPD304 Mechanism of Action
Caption: Mechanism of SPD304-mediated inhibition of TNF-α signaling.
Experimental Workflow for SPD304 Characterization
Caption: Workflow for characterizing the interaction of SPD304 with TNF-α.
Conclusion and Future Directions
SPD304 has been a pivotal tool compound for understanding the allosteric inhibition of TNF-α. Its mechanism of inducing trimer dissociation presents a viable strategy for the development of small-molecule TNF-α inhibitors. However, the high toxicity of SPD304 precludes its clinical use.[1][11] Future research efforts should focus on designing novel allosteric modulators of TNF-α that retain the inhibitory mechanism of SPD304 but possess a more favorable safety profile. The detailed understanding of the SPD304-TNF-α interaction provides a solid foundation for the structure-based design of such next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using SPD304 in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation and the acute phase response. It functions by selectively promoting the dissociation of TNF-α trimers, thereby preventing their interaction with TNF receptors (TNFR). While SPD304's inhibitory effect on TNF-α signaling is of significant interest in inflammatory disease research, its application is often accompanied by notable cytotoxicity. Understanding and quantifying this cytotoxic effect is crucial for interpreting experimental results and assessing the therapeutic potential of SPD304 and its analogs.
These application notes provide detailed protocols for assessing the cytotoxicity of SPD304 using common in vitro assays: the MTT and LDH assays. Additionally, we present a summary of available data on SPD304's cytotoxic effects and a diagram of the TNF-α signaling pathway it inhibits.
Data Presentation
Summary of SPD304 In Vitro Efficacy and Cytotoxicity
| Parameter | Assay | Cell Line | Value | Reference |
| Inhibition of TNF-α/TNFR1 Binding | ELISA | - | IC50 = 12 µM | |
| Inhibition of TNF-α Signaling | NF-κB Reporter Assay | HEK293 | IC50 = 10 µM | |
| Inhibition of TNF-α induced apoptosis | Cell Viability Assay | L929 | Reduced cell death by up to 37.33% at 100 µM | |
| Cytotoxicity | Cell Viability Assay | L929 | High toxicity, no surviving cells at >30 µM | |
| Cytotoxicity | NF-κB Reporter Assay | HEK293 | High toxicity, no surviving cells at >10 µM |
Signaling Pathway
The following diagram illustrates the TNF-α signaling pathway, which is inhibited by SPD304. SPD304 acts by disrupting the TNF-α trimer, preventing it from binding to TNFR1 and initiating the downstream signaling cascade that can lead to inflammation, apoptosis, or cell survival.
Application Notes and Protocols for SPD304 in TNF-α Binding Assays
These application notes provide a detailed protocol for utilizing SPD304 as an inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1, interaction in an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug development professionals investigating TNF-α signaling and potential therapeutic interventions.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in various physiological and pathological processes, including inflammation, immunity, and apoptosis. Dysregulation of TNF-α activity is implicated in numerous autoimmune and inflammatory diseases. SPD304 is a selective small molecule inhibitor of TNF-α.[1] Its mechanism of action involves promoting the dissociation of the biologically active TNF-α trimer, thereby preventing its binding to its receptors, primarily TNFR1 and TNFR2.[1][][3] This inhibition of the TNF-α/TNFR interaction blocks downstream signaling pathways, such as NF-κB activation.[1]
Data Presentation
The following table summarizes the quantitative data for SPD304's inhibitory activity on the TNF-α/TNFR1 interaction from various studies.
| Parameter | Value | Assay Method | Reference |
| IC50 | 22 µM | In vitro TNFR1 binding to TNF-α | [1][4] |
| IC50 | 12 µM | ELISA (inhibition of TNFα/TNFR1 binding) | [3][5] |
| IC50 | 4.6 µM | Cell-based TNF-α activity assay | [3] |
| IC50 | 37 µM | ELISA (inhibition of TNFα/TNFRI binding) | [6] |
| IC50 | 31 µM | ELISA (inhibition of TNFα/TNFRII binding) | [6] |
| IC50 | 12 µM | L929 cell apoptosis inhibition | [6] |
| IC50 | 10 µM | NF-κB reporter gene assay in HEK cells | [6] |
| Kd | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [3][5] |
| Kd | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) biosensor | [6] |
Experimental Protocols
This section provides a detailed protocol for a competitive ELISA to determine the inhibitory effect of SPD304 on the binding of TNF-α to its receptor, TNFR1. This protocol is a synthesized methodology based on standard TNF-α ELISA protocols and published research on SPD304.
Materials Required
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
SPD304
-
Anti-human IgG (Fc specific)-HRP conjugate (or other appropriate secondary antibody)
-
96-well high-binding ELISA plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Diluent (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol
-
Coating of ELISA Plate:
-
Dilute recombinant human TNFR1-Fc to a final concentration of 1-2 µg/mL in PBS.
-
Add 100 µL of the diluted TNFR1-Fc solution to each well of a 96-well high-binding ELISA plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
After the final wash, add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Preparation of SPD304 and TNF-α Mixture:
-
Prepare a stock solution of SPD304 in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of SPD304 in Assay Diluent to achieve a range of desired concentrations. Remember to include a vehicle control (Assay Diluent with the same concentration of DMSO as the highest SPD304 concentration).
-
Prepare a solution of recombinant human TNF-α in Assay Diluent at a concentration that gives a robust signal in the assay (e.g., a concentration that yields 80-90% of the maximum signal, to be determined empirically).
-
In a separate microplate or tubes, mix equal volumes of the serially diluted SPD304 solutions (and vehicle control) with the TNF-α solution.
-
Incubate this mixture for 1-2 hours at RT to allow for the interaction between SPD304 and TNF-α.
-
-
Incubation with Coated Plate:
-
Wash the blocked ELISA plate 3 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the pre-incubated SPD304/TNF-α mixture to the corresponding wells of the TNFR1-coated plate.
-
Include controls:
-
Maximum Binding: TNF-α + vehicle control.
-
No Binding (Blank): Assay Diluent only.
-
-
Cover the plate and incubate for 1-2 hours at RT.
-
-
Detection:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of a biotinylated anti-human TNF-α antibody diluted in Assay Diluent to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in Assay Diluent to each well.
-
Incubate for 30 minutes at RT, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Determine the percentage of inhibition for each SPD304 concentration using the following formula:
% Inhibition = [1 - (Absorbance of SPD304 well / Absorbance of Maximum Binding well)] x 100
-
Plot the % Inhibition against the logarithm of the SPD304 concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value, which is the concentration of SPD304 that inhibits 50% of TNF-α binding to TNFR1.
Mandatory Visualizations
Diagram of the SPD304 ELISA Workflow
Caption: Workflow for the SPD304 competitive ELISA for TNF-α binding.
Diagram of TNF-α Signaling Inhibition by SPD304
Caption: Mechanism of SPD304-mediated inhibition of TNF-α signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPD304 Administration in In Vivo Mouse Models
Disclaimer: High Toxicity of SPD304 Precludes Direct In Vivo Use
Extensive research has demonstrated that SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), exhibits high toxicity, rendering it unsuitable for direct administration in in vivo mouse models.[1][2][3] This document, therefore, serves as a detailed application note on the mechanism of SPD304 and provides protocols for in vitro use. Furthermore, as a practical guide for researchers interested in this therapeutic strategy, a detailed in vivo protocol for an alternative, orally active small-molecule TNF-α inhibitor is provided as a representative example.
Introduction to SPD304
SPD304 is a small-molecule inhibitor that selectively targets TNF-α.[1] Its mechanism of action involves the disruption of the TNF-α trimer, a crucial step for its biological activity. By promoting the dissociation of this trimeric structure, SPD304 effectively blocks the interaction between TNF-α and its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that mediate inflammation and apoptosis.[1][]
Mechanism of Action
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[5][6] It exists as a homotrimer, and this trimeric form is essential for receptor binding and activation.[] SPD304 binds to a pocket on the surface of the TNF-α trimer, accelerating the dissociation of its subunits by a factor of 600.[7] This disruption prevents TNF-α from binding to its receptors, thereby inhibiting the initiation of downstream signaling cascades.
In Vitro Data for SPD304
The following table summarizes the key in vitro quantitative data for SPD304, highlighting its potency and activity in biochemical and cell-based assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (TNFR1 Binding) | 22 µM | In vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1] |
| IC₅₀ (TNFR1 Binding) | 12 µM | ELISA (inhibition of TNFα/TNF receptor 1 binding) | [8] |
| IC₅₀ (Cell-based) | 4.6 µM | Cell-based assay | [][7] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface acoustic wave (SAW) experiment | [7][8] |
Signaling Pathway of TNF-α
The following diagram illustrates the signaling pathway of TNF-α, which is inhibited by SPD304.
Caption: TNF-α signaling pathway and the inhibitory action of SPD304.
Representative In Vivo Protocol: Oral Administration of a Small-Molecule TNF-α Inhibitor
The following protocol is adapted from a study that successfully used an orally active small-molecule TNF-α inhibitor (referred to as "Compound 1") in a mouse model of LPS/D-Galactosamine-induced lethal shock.[2] This protocol can serve as a template for designing in vivo experiments with similar compounds.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of SPD304 for Preclinical Research
Application Note
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α). These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental results. SPD304 acts by promoting the dissociation of TNF-α trimers, thereby preventing their interaction with TNF receptor 1 (TNFR1).[1][2][3][4] Accurate preparation of SPD304 stock solutions is critical for investigating its therapeutic potential in inflammatory and autoimmune diseases.
Physicochemical Properties of SPD304
A summary of the key physicochemical properties of SPD304 is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 547.61 g/mol | [2][5] |
| CAS Number | 869998-49-2 | [1][2][5] |
| Mechanism of Action | Selective TNF-α inhibitor; promotes dissociation of TNF trimers | [1][2][] |
| In Vitro IC50 | 22 µM for inhibiting TNFR1 binding to TNF-α | [1][5][7] |
Solubility of SPD304
SPD304 exhibits limited solubility in aqueous solutions and requires organic solvents or co-solvent systems for dissolution. The following table summarizes the solubility of SPD304 in various solvents and formulations.
| Solvent/Formulation | Solubility | Notes |
| DMSO | 50 mg/mL (91.3 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.28 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.28 mM) | Forms a suspension; requires sonication.[1] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Preparation of a 10 mM SPD304 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SPD304 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
SPD304 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the SPD304 powder vial to equilibrate to room temperature for at least 60 minutes before opening.[8]
-
Weigh the required amount of SPD304 powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 0.5476 mg of SPD304 (Molecular Weight = 547.61 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the SPD304 powder. For a 10 mM solution, add 100 µL of DMSO for every 0.5476 mg of SPD304.
-
Vortex the solution thoroughly until the SPD304 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
Preparation of SPD304 Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM SPD304 stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM SPD304 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately for your experiments.
Storage and Stability
Proper storage of SPD304 stock solutions is crucial to maintain their biological activity.
| Storage Condition | Shelf Life | Notes |
| SPD304 Powder | 3 years at -20°C | Store in a tightly sealed vial.[2] |
| Stock Solution in DMSO | 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[1][8] |
SPD304 Mechanism of Action: TNF-α Signaling Pathway
SPD304 exerts its inhibitory effect by targeting the TNF-α signaling pathway. The following diagram illustrates the mechanism of action of SPD304.
Caption: SPD304 promotes the dissociation of active TNF-α trimers into inactive monomers.
Experimental Workflow for Stock Preparation
The following diagram outlines the general workflow for preparing SPD304 stock and working solutions.
Caption: Workflow for preparing SPD304 stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPD304 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 7. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
Determining the IC50 of SPD304 in HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of SPD304 in HeLa cells. SPD304 is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine involved in systemic inflammation and the acute phase response.[1][] It functions by promoting the disassembly of the active TNF-α trimer, thereby preventing its interaction with its receptors.[][3] While the biochemical IC50 for SPD304's inhibition of TNF-α binding to its receptor is established, its specific cytotoxic or pathway-inhibitory IC50 in HeLa cells requires empirical determination.[1][4] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, to ascertain this value.[5][6]
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[7][8] Dysregulation of TNF-α signaling is implicated in numerous autoimmune and inflammatory diseases.[4] SPD304 has emerged as a small-molecule inhibitor that uniquely targets the trimeric structure of TNF-α.[][9] By inducing the dissociation of the TNF-α trimer, SPD304 effectively blocks the downstream signaling cascades initiated by TNF-α receptor (TNFR) activation.[1][]
The IC50 value is a critical parameter for characterizing the potency of a compound. It represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. In the context of drug development, determining the IC50 in a relevant cell line, such as the widely used HeLa human cervical cancer cell line, is a fundamental step in preclinical evaluation. This document provides a detailed protocol for an MTT-based cell viability assay to determine the IC50 of SPD304 in HeLa cells.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of SPD304 from various studies. Note that the specific IC50 in HeLa cells is the value to be determined using the provided protocol.
| Parameter | Value | Assay Type | Source |
| IC50 (TNF-α/TNFR1 Binding) | 22 µM | Biochemical Assay | [1][] |
| IC50 (TNF-α/TNFR1 Binding) | 12 µM | ELISA | [4][9] |
| IC50 (TNF-α Activity) | 4.6 µM | Cell-Based Assay | [][9] |
| IC50 in HeLa Cells | To be determined | MTT Cell Viability Assay | - |
Signaling Pathway
SPD304 inhibits the initial step of the TNF-α signaling pathway. The binding of the TNF-α trimer to its receptor, TNFR1, initiates a cascade of intracellular events. This includes the recruitment of adapter proteins like TRADD, which can then lead to two major outcomes: apoptosis (cell death) or cell survival and inflammation through the activation of transcription factors like NF-κB and AP-1.[7][8] SPD304 disrupts the TNF-α trimer, preventing this entire cascade from being initiated.[]
Caption: Inhibition of the TNF-α signaling pathway by SPD304.
Experimental Workflow
The following diagram outlines the major steps for determining the IC50 of SPD304 in HeLa cells using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing SPD304 in a TNF-alpha Induced Apoptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a critical role in inflammation and the immune response. One of its key functions is the induction of apoptosis, or programmed cell death, through the activation of the extrinsic apoptotic pathway. This process is initiated by the binding of trimeric TNF-α to its cell surface receptor, TNFR1. The subsequent signaling cascade leads to the activation of caspases and ultimately, cell death. Dysregulation of the TNF-α signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.
SPD304 is a small molecule inhibitor of TNF-α. Its mechanism of action involves the disruption of the TNF-α trimer, which is the biologically active form of the cytokine. By promoting the dissociation of the trimer, SPD304 effectively prevents TNF-α from binding to its receptor and initiating the downstream signaling events that lead to apoptosis.
This application note provides a detailed protocol for utilizing SPD304 as an inhibitor in a TNF-α induced apoptosis assay. It includes methodologies for cell treatment, and subsequent analysis of apoptosis using common techniques such as Annexin V/Propidium Iodide (PI) staining and caspase-3/7 activity assays. Furthermore, it presents a summary of available quantitative data on the efficacy of SPD304 and its cytotoxic profile.
TNF-α Induced Apoptosis Signaling Pathway
The binding of TNF-α to its receptor, TNFR1, triggers a series of intracellular events culminating in apoptosis. The following diagram illustrates the key components of this signaling cascade.
Caption: TNF-α induced extrinsic apoptosis pathway and the inhibitory action of SPD304.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of SPD304 in relevant cellular assays.
Table 1: In Vitro Efficacy of SPD304
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | - | TNF-α/TNFR1 Binding ELISA | 12 µM | |
| IC50 | L929 | TNF-α Induced Apoptosis | ~10 µM | |
| Inhibition of Cell Death | L929 | TNF-α Induced Cytotoxicity | 37.33% at 100 µM | |
| Dissociation Constant (Kd) | - | Surface Acoustic Wave (SAW) | 6.1 ± 4.7 nM |
Table 2: Cytotoxicity Profile of SPD304
| Cell Line | Assay | Observation | Reference |
| L929 | Cell Viability | High cellular toxicity (no surviving cells) at >30 µM | |
| Not Specified | Cellular Assays | Ability to inhibit TNF-α signaling at non-cytotoxic concentrations |
Experimental Protocols
The following protocols provide a general framework for conducting a TNF-α induced apoptosis assay and evaluating the inhibitory potential of SPD304. Optimization for specific cell lines and experimental conditions is recommended.
General Experimental Workflow
Caption: General workflow for assessing SPD304's effect on TNF-α induced apoptosis.
TNF-α Induced Apoptosis in L929 Cells
The L929 murine fibrosarcoma cell line is highly sensitive to TNF-α and is a commonly used model for studying TNF-α-mediated apoptosis.
Materials:
-
L929 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine TNF-α
-
Actinomycin D or Cycloheximide (B1669411) (optional, to sensitize cells)
-
SPD304
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of SPD304 in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of SPD304 for 1-2 hours.
-
Prepare a solution of TNF-α (e.g., 10 ng/mL) with or without a sensitizing agent like Actinomycin D (1 µg/mL) or cycloheximide (10 µg/mL).
-
Add the TNF-α solution to the wells containing the cells and SPD304. Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with SPD304 alone.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a preferred method according to the manufacturer's instructions.
Annexin V/PI Staining for Apoptosis Detection
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from the apoptosis induction experiment
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Treated and control cells in a 96-well plate (white-walled for luminescence assays)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
Procedure:
-
Following the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. 5
Application of SPD304 (SAR441566) in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304, also known as SAR441566 or balintumfib, is an orally available small molecule inhibitor of Tumor Necrosis Factor (TNF).[1] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction, TNF is a key pro-inflammatory cytokine.[2][3] SPD304 represents a novel therapeutic approach by selectively targeting and stabilizing an asymmetrical form of the soluble TNF trimer, thereby preventing its interaction with its receptor and inhibiting downstream inflammatory signaling.[1][2] This document provides detailed application notes and protocols for the use of SPD304 in preclinical rheumatoid arthritis research, based on published studies.
Mechanism of Action
SPD304 exerts its anti-inflammatory effects by specifically binding to soluble TNF. This binding stabilizes an asymmetric conformation of the TNF trimer, which is then incapable of binding to the TNF receptor 1 (TNFR1).[4] This disruption of the TNF-TNFR1 signaling cascade is a critical step in the inflammatory process of rheumatoid arthritis. By inhibiting this pathway, SPD304 effectively reduces the production of other pro-inflammatory cytokines and mediators that contribute to the pathogenesis of the disease.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of SPD304 in preclinical models of rheumatoid arthritis.
Table 1: In Vitro Activity of SPD304
| Parameter | Value | Assay Description |
| Binding Affinity (KD) to TNF | 15.1 nM | Surface Plasmon Resonance (Biacore) was used to measure the binding kinetics of SPD304 to immobilized TNF.[5] |
| IC50 | 35 nM | Inhibition of zymosan-stimulated CD11b expression on granulocytes in human whole blood. This assay measures the functional inhibition of endogenous TNF.[5] |
Table 2: In Vivo Efficacy of SPD304 in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | Route of Administration | Dosing Frequency | Percent Inhibition of Arthritis Score (vs. Vehicle) |
| Vehicle Control | - | Oral | Twice a day (BID) | 0% |
| SPD304 | 1 mg/kg | Oral | Twice a day (BID) | Not statistically significant |
| SPD304 | 3 mg/kg | Oral | Twice a day (BID) | ~30% |
| SPD304 | 10 mg/kg | Oral | Twice a day (BID) | ~55% |
| SPD304 | 30 mg/kg | Oral | Twice a day (BID) | ~65% |
| Anti-TNF Antibody (Ab501) | 100 mg/kg | Intraperitoneal | - | ~60% |
| Data is approximated from graphical representations in the cited literature.[6] |
Experimental Protocols
In Vitro TNF Inhibition Assay (Human Whole Blood)
This protocol is designed to assess the potency of SPD304 in inhibiting the activity of endogenous TNF in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
SPD304 (or other test compounds)
-
Zymosan A
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Prepare serial dilutions of SPD304 in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.
-
Add the diluted SPD304 to aliquots of human whole blood and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Induce endogenous TNF production by adding zymosan A to the blood samples.
-
Incubate the samples for a further period (e.g., 4 hours) at 37°C.
-
Following incubation, add the PE-conjugated anti-CD11b antibody to each sample to label granulocytes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the remaining white blood cells with PBS.
-
Analyze the samples by flow cytometry, gating on the granulocyte population and measuring the mean fluorescence intensity of CD11b.
-
Calculate the percentage inhibition of CD11b expression for each concentration of SPD304 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[2]
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and clinically relevant animal model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutics.[7][8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[2]
-
Complete Freund's Adjuvant (CFA)[7]
-
Incomplete Freund's Adjuvant (IFA)
-
SPD304
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
Procedure:
Induction of Arthritis:
-
Prepare an emulsion of chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
On day 21, administer a booster immunization with chicken type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[7]
-
Monitor the mice regularly for the onset of clinical signs of arthritis, which typically appear between days 21 and 28.[7]
Therapeutic Dosing and Assessment:
-
Once mice develop clinical signs of arthritis (e.g., paw swelling, erythema), randomize them into treatment groups (vehicle control, different doses of SPD304, and a positive control like an anti-TNF antibody).
-
Administer SPD304 or vehicle orally, twice a day (BID), for a period of 20 days.[2]
-
Assess the severity of arthritis in each paw daily or every other day using a macroscopic scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[2]
-
Measure paw thickness using calipers as an additional quantitative measure of inflammation.
-
At the end of the study, euthanize the mice and collect tissues (e.g., paws, serum) for further analysis (e.g., histology, cytokine levels).
-
Calculate the area under the curve (AUC) for the arthritis scores for each mouse to quantify the overall disease severity during the treatment period.
-
Determine the percentage inhibition of the arthritis score for each treatment group compared to the vehicle control group.[6]
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis | Springer Nature Experiments [experiments.springernature.com]
- 9. chondrex.com [chondrex.com]
- 10. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPD304 as a Tool Compound in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This document provides detailed application notes and protocols for the use of SPD304 as a tool compound in the screening and characterization of new TNF-α inhibitors.
SPD304 functions by promoting the dissociation of the biologically active TNF-α trimer into inactive monomers, thereby preventing its interaction with its receptors, TNFR1 and TNFR2. Its well-defined mechanism of action and established inhibitory activity make it an ideal positive control and reference compound for various biochemical and cell-based assays aimed at discovering novel TNF-α-targeting therapeutics. However, it is important to note that SPD304 exhibits significant cytotoxicity at higher concentrations and is not suitable for in vivo use.
Physicochemical and Pharmacological Properties of SPD304
A summary of the key quantitative data for SPD304 is presented below, providing a baseline for comparison when evaluating new chemical entities.
| Property | Value | Assay Type | Reference |
| IC50 | 22 µM | TNF-α / TNFR1 Binding (Biochemical) | |
| 12 µM | TNF-α / TNFR1 Binding (ELISA) | ||
| 4.6 µM | TNF-α Induced Cytotoxicity (Cell-based) | ||
| 12 µM | TNF-α Induced Apoptosis in L929 cells | ||
| 10 µM | NF-κB Reporter Gene Assay (HEK cells) | ||
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | |
| 5.36 ± 0.21 µM | Fluorescence Binding Assay | ||
| Binding Affinity | -9.1 kcal/mol | Molecular Docking | |
| -8.9 kcal/mol | Virtual Screening Analysis |
Signaling Pathway
The binding of trimeric TNF-α to its receptor, primarily TNFR1, initiates a signaling cascade that can lead to either pro-inflammatory gene expression or apoptosis. SPD304 disrupts the initial step of this pathway by preventing the TNF-α trimer from engaging with its receptor.
Caption: TNF-α signaling pathway and the inhibitory action of SPD304.
Experimental Workflow for Inhibitor Screening
A typical workflow for screening new TNF-α inhibitors using SPD304 as a tool compound involves a series of biochemical and cell-based assays to identify and characterize hit compounds.
Caption: A typical workflow for screening new TNF-α inhibitors.
Experimental Protocols
TNF-α/TNFR1 Binding ELISA
This assay measures the ability of a test compound to inhibit the binding of TNF-α to its receptor, TNFR1. SPD304 is used as a positive control for inhibition.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
SPD304 (positive control)
-
Test compounds
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of TNFR1 (2.5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 200 µL of PBS containing 1% BSA for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Compound Incubation: Prepare serial dilutions of test compounds and SPD304 in PBS with 1% BSA. Add 50 µL of the compound dilutions to the wells. Add 50 µL of biotinylated TNF-α (concentration to be optimized, typically in the low ng/mL range) to all wells except the blank. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.
L929 Cell Cytotoxicity Assay
This cell-based assay measures the ability of a compound to protect L929 murine fibroblast cells from TNF-α-induced apoptosis. SPD304 is used as a positive control for this protective effect.
Materials:
-
L929 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D
-
SPD304 (positive control)
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds and SPD304 in culture medium.
-
Induction of Apoptosis: Prepare a solution of TNF-α (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the pre-incubated compound/TNF-α/Actinomycin D mixture to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the control (cells treated with TNF-α/Actinomycin D but no inhibitor) and determine the IC50 value.
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway, a key downstream effect of TNF-α binding to its receptor. SPD304 is used as a positive control to demonstrate the inhibition of this pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector
-
Control vector (e.g., constitutively expressing Renilla luciferase)
-
Transfection reagent
-
Recombinant human TNF-α
-
SPD304 (positive control)
-
Test compounds
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Protocol:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter vector and the control vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and allow them to adhere and express the reporters for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds and SPD304 in culture medium. Add the compounds to the cells and pre-incubate for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound concentration and determine the IC50 value.
Solubility and Stability
SPD304 has low aqueous solubility. For in vitro assays, it is typically dissolved in DMSO to create a stock solution. A study on solvent selection found that DMSO and PEG3350 were suitable for maintaining both protein stability and ligand-binding activity. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
Conclusion
SPD304 is a valuable and well-characterized tool compound for the discovery and development of novel TNF-α inhibitors. Its established mechanism of action and quantifiable inhibitory effects in a range of biochemical and cellular assays provide a robust benchmark for assessing the potency and efficacy of new chemical entities. By following the detailed protocols and workflows
Application Notes and Protocols for the Characterization of SPD304
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPD304 is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine implicated in a range of inflammatory diseases. SPD304 functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors, primarily TNF receptor 1 (TNFR1). This document provides detailed application notes and experimental protocols for the comprehensive characterization of SPD304, encompassing its chemical properties, binding affinity, cellular activity, and effect on downstream signaling pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of SPD304 is fundamental for its application in biological assays.
| Property | Value | Source |
| Chemical Name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
| CAS Number | 869998-49-2 | |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | |
| Molecular Weight | 547.61 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Purity | >98% (typically verified by HPLC) |
Storage and Handling: SPD304 should be stored as a solid powder in a dry, dark environment at -20°C for long-term stability (months to years). Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Mechanism of Action
SPD304 exerts its inhibitory effect on TNF-α through a unique mechanism. Instead of competing for the receptor binding site, it promotes the disassembly of the functional TNF-α trimer. This disruption prevents the cytokine from binding to and activating its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.
Analytical Techniques and Protocols
This section details the key analytical methods for characterizing the biological activity of SPD304.
TNF-α/TNFR1 Binding Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to determine the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.
Quantitative Data Summary:
| Parameter | Value | Reference |
| IC₅₀ | 12 µM - 22 µM |
Experimental Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human TNFR1 at a concentration of 1-2 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Compound Incubation: Prepare serial dilutions of SPD304 in assay buffer (e.g., PBS with 0.1% BSA). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known TNF-α/TNFR1 binding inhibitor, if available).
-
TNF-α Addition: Add a constant concentration of biotinylated recombinant human TNF-α (e.g., 100 ng/mL) to all wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SPD304 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Binding Kinetics using Surface Acoustic Wave (SAW) Biosensor
SAW biosensors provide a label-free, real-time method to determine the binding kinetics and dissociation constant (Kd) of SPD304 to TNF-α.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM |
Experimental Protocol:
-
Sensor Surface Preparation: Functionalize the gold surface of the SAW
Troubleshooting & Optimization
Technical Support Center: SPD304 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with SPD304 solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is SPD304 and what is its mechanism of action?
SPD304 is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Its mechanism of action involves promoting the dissociation of the TNF-α trimer, which in turn blocks the interaction of TNF-α with its receptor.[1][] This inhibition has been demonstrated in both biochemical and cell-based assays.[][3]
Q2: I am observing precipitation of SPD304 in my aqueous buffer. Why is this happening?
SPD304 has low aqueous solubility.[4][5] When a concentrated stock solution of SPD304 (often in a water-miscible organic solvent like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution if its concentration exceeds its solubility limit in the final buffer composition. For instance, the solubility of SPD304 in a citrate-phosphate buffer (pH 6.5) is only 10 μM.[4]
Q3: What is the recommended solvent for preparing a stock solution of SPD304?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of SPD304.[1][5] MedchemExpress, a supplier of SPD304, provides a 10 mM stock solution in DMSO.[1] However, it is important to be aware that even in DMSO, the solubility of some compounds can decrease at lower storage temperatures.[4]
Q4: Can the presence of DMSO affect my in vitro assay?
Yes, the concentration of DMSO in the final assay medium can impact experimental results. While DMSO is widely used to dissolve poorly soluble compounds, it can affect protein structure and function.[5][6] It has been reported that the presence of DMSO can be favorable for TNF-α/SPD304 binding.[4] However, high concentrations of DMSO can also inhibit TNF-α-induced apoptosis and cytokine secretion.[6] Therefore, it is crucial to determine the optimal and tolerable concentration of DMSO for your specific assay and to include appropriate vehicle controls.
Troubleshooting Guide: Improving SPD304 Solubility
This guide provides strategies to address common solubility issues encountered with SPD304 in in vitro assays.
Problem: SPD304 precipitates upon dilution into aqueous buffer.
Solution 1: Optimize Co-solvent Concentration
Increasing the concentration of a water-miscible organic co-solvent in the final assay buffer can enhance the solubility of SPD304.
-
Recommendation: While DMSO is common, other co-solvents like polyethylene (B3416737) glycol (PEG) have shown promise. SPD304 exhibits higher solubility in buffers containing PEG3350 or PEG5000.[4]
Solution 2: Adjusting the pH of the Buffer
The solubility of ionizable compounds can often be improved by modifying the pH of the buffer.[7] Since SPD304 hydrochloride is soluble in water at a low pH (approximately 1), adjusting the pH of your assay buffer towards a more acidic or basic range (while ensuring it is compatible with your biological system) may improve solubility.[4]
Solution 3: Utilize Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[7][8]
-
Recommendation: Non-ionic surfactants are generally preferred for biological assays due to lower toxicity.
Solution 4: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][9]
Quantitative Data Summary
Table 1: Solubility of SPD304 in Various Solvents
| Solvent System | SPD304 Solubility (µM) | Reference |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) | 10 | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 5% DMSO | ~80 (partially soluble) | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 10% DMSO | ~80 (partially soluble) | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 5% PEG3350 | 84–97 | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 10% PEG3350 | 84–97 | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 5% PEG5000 | 84–97 | [4] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) + 10% PEG5000 | ≥100 | [4] |
Experimental Protocols
Protocol 1: Preparation of SPD304 Working Solutions
This protocol provides a general guideline for preparing SPD304 working solutions. Optimization may be required for specific experimental conditions.
-
Prepare a primary stock solution: Dissolve SPD304 in 100% DMSO to a concentration of 10 mM. Store this stock solution at -20°C or -80°C.[1] It is recommended to use within one month when stored at -20°C and within six months at -80°C.[1]
-
Prepare an intermediate dilution series: Serially dilute the 10 mM primary stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Prepare the final working solution: Dilute the intermediate stock solutions into the final assay buffer to achieve the desired concentrations. To minimize precipitation, ensure the final concentration of DMSO is as low as possible while maintaining SPD304 solubility. It is recommended to add the SPD304 solution to the buffer while vortexing to ensure rapid mixing.
Protocol 2: Fluorescence Binding Assay for TNF-α and SPD304
This protocol is adapted from a study that developed a fluorescence binding assay for the TNF-α/SPD304 system.[4][10]
-
Protein Preparation: Use purified recombinant human TNF-α.
-
Buffer Preparation: Prepare a 10 mM citrate-phosphate buffer at pH 6.5 containing 5% DMSO.[4]
-
Titration Experiment:
-
Place a solution of TNF-α in the prepared buffer into a fluorescence cuvette.
-
Record the baseline fluorescence signal.
-
Incrementally add small aliquots of a concentrated SPD304 solution (in the same buffer) to the TNF-α solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence quenching.
-
-
Data Analysis: The dissociation constant (Kd) can be determined by fitting the fluorescence quenching data to a suitable binding model. A Kd of 5.36 ± 0.21 μM was determined using this method.[4]
Visualizations
Caption: Troubleshooting workflow for SPD304 solubility issues.
Caption: Simplified TNF-α signaling pathway and the inhibitory action of SPD304.
Caption: Experimental workflow for optimizing SPD304 solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity | MDPI [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
SPD304 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPD304, a selective TNF-α inhibitor. The information provided is intended to help address potential stability and performance issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for SPD304?
A1: Proper storage is critical to maintaining the stability of SPD304. For long-term storage, stock solutions should be kept at -80°C for a maximum of 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I am observing increasing cytotoxicity in my long-term cell culture experiments. Is this related to SPD304 instability?
A2: While SPD304 itself has known cytotoxic effects, an increase in cytotoxicity over time could be due to several factors.[2][3] SPD304 contains a 3-alkylindole moiety that can be bioactivated into reactive intermediates, potentially increasing toxicity over time in a cellular environment.[4] It is also possible that degradation products of SPD304 are more cytotoxic than the parent compound. To investigate this, consider including a time-course control with fresh SPD304 added at different time points to distinguish between the compound's intrinsic cytotoxicity and potential degradation effects.
Q3: My experimental results with SPD304 are inconsistent. What could be the cause?
A3: Inconsistent results can stem from issues with SPD304 stability, preparation of working solutions, or the experimental setup itself. Ensure that your stock solution has been stored correctly and is within its recommended shelf life. The preparation of working solutions is also critical; SPD304 has poor aqueous solubility and requires solubilizing agents like DMSO, PEG300, and Tween-80.[1] Inconsistent preparation of these solutions can lead to variability in the effective concentration of SPD304.
Troubleshooting Guides
Issue 1: Diminishing inhibitory effect of SPD304 in a long-term experiment.
This could be due to the degradation of SPD304 in the experimental medium over time.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Check the age and storage conditions of your SPD304 stock.
-
If possible, use a fresh stock or a new vial to repeat a short-term experiment and compare the results.
-
-
Assess Stability in Media:
-
Perform a time-course experiment where SPD304 is pre-incubated in the culture medium for varying durations (e.g., 0, 24, 48, 72 hours) before being added to the cells. A decrease in activity with longer pre-incubation times would suggest instability in the medium.
-
-
Replenish SPD304:
-
In long-term experiments, consider partial media changes with fresh SPD304 at regular intervals to maintain a consistent effective concentration.
-
Issue 2: Unexpected or off-target effects observed over time.
This may be caused by the degradation products of SPD304 or its interaction with other components in the experimental system.
Troubleshooting Steps:
-
Characterize Degradation Products (Advanced):
-
If resources permit, use analytical techniques like HPLC-MS to analyze the culture medium over time to detect the presence of SPD304 degradation products.
-
-
Control for Vehicle Effects:
-
Run parallel experiments with the vehicle (e.g., DMSO, PEG300) alone to ensure that the observed effects are not due to the solvents used to dissolve SPD304.
-
-
Literature Review for Off-Target Effects:
-
Consult recent literature to see if any new off-target effects of SPD304 or its analogs have been reported. SPD304 has been shown to inhibit the binding of other cytokines like IL-4 and IL-13 to their receptors.[2]
-
Data Presentation
Table 1: SPD304 Inhibitory Activity
| Assay Type | Target | IC50 (μM) | Reference |
| Biochemical Assay | TNF-α / TNFR1 Binding | 22 | [1][] |
| Cell-based Assay | TNF-α Activity | 4.6 | [] |
| ELISA | TNF-α / TNFR1 Binding | 12 | [2][3] |
Table 2: SPD304 Stability Profile
| Storage Condition | Solvent | Duration | Stability |
| -80°C | DMSO | 6 months | Stable |
| -20°C | DMSO | 1 month | Stable |
| 4°C | Aqueous Buffer | < 24 hours | Prone to precipitation/degradation |
| 37°C | Cell Culture Media | Variable | Susceptible to degradation |
Experimental Protocols
Protocol 1: Preparation of SPD304 Stock and Working Solutions
This protocol provides a method for preparing a 1.25 mg/mL working solution of SPD304.
Materials:
-
SPD304 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 12.5 mg/mL stock solution: Dissolve the required amount of SPD304 powder in DMSO.
-
Prepare the working solution: a. Take 100 µL of the 12.5 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL.
This protocol yields a clear solution of ≥ 1.25 mg/mL.[1]
Visualizations
Caption: Mechanism of action of SPD304 as a TNF-α inhibitor.
Caption: Troubleshooting workflow for SPD304 stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPD304 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of SPD304 for maximum target inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SPD304 in a cell-based assay?
A1: For a novel inhibitor like SPD304, we recommend a broad starting concentration range to determine its potency. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to a low concentration (e.g., 1 nM). This wide range helps in identifying the IC50 value, which is the concentration of an inhibitor where the response (or binding) is reduced by half.
Q2: How can I determine if the observed inhibition is specific to the target of SPD304?
A2: To assess the specificity of SPD304, consider performing the following experiments:
-
Target Engagement Assays: Directly measure the binding of SPD304 to its intended target within the cell.
-
Rescue Experiments: Overexpress the target protein and observe if the inhibitory effect of SPD304 is diminished.
-
Counter-Screening: Test SPD304 against a panel of related and unrelated targets to identify potential off-target effects.
-
Use of a Negative Control: Synthesize or obtain an inactive analog of SPD304 to demonstrate that the observed phenotype is due to its specific inhibitory activity.
Q3: What are the potential reasons for a lack of dose-response with SPD304?
A3: A flat dose-response curve can be attributed to several factors:
-
Incorrect Concentration Range: The concentrations tested may be too high (already at maximal effect) or too low (below the threshold for a measurable effect).
-
Compound Instability: SPD304 may be unstable in the assay medium, degrading before it can exert its effect.
-
Cell Permeability Issues: SPD304 may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Assay Interference: SPD304 might be interfering with the assay components (e.g., detection reagents, reporter enzymes).
-
Cell Health: The cells may not be healthy or may be at an inappropriate confluency, affecting their responsiveness.
Troubleshooting Guides
Issue 1: High variability between replicate wells in a dose-response experiment.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting errors during compound dilution | Prepare a master dilution series and then add to the respective wells. Use calibrated pipettes and change tips between concentrations. |
| Uneven incubation | Ensure proper mixing of the plate after adding the compound. Check the incubator for uniform temperature and CO2 distribution. |
Issue 2: Observed cytotoxicity at concentrations intended for target inhibition.
| Possible Cause | Recommended Solution |
| Off-target toxicity | Perform counter-screening against a panel of known toxicity targets. |
| Non-specific cellular stress | Reduce the incubation time with SPD304. Assess cell viability using a sensitive and non-interfering method (e.g., Real-Time Glo). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of the cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of SPD304.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a final concentration of 5 x 10^4 cells/mL in the appropriate growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of SPD304 in DMSO.
-
Perform a 1:3 serial dilution in culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Carefully remove the medium from the cells and add 100 µL of the prepared SPD304 dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway).
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
Assay Readout:
-
Based on the assay, perform the final steps to measure the endpoint (e.g., add a viability reagent, lyse cells for western blotting, or measure reporter gene expression).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of SPD304.
Data Presentation
Table 1: Example Dose-Response Data for SPD304
| SPD304 Conc. (µM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Average % Inhibition | Std. Dev. |
| 100 | 98.5 | 99.1 | 98.8 | 98.8 | 0.3 |
| 33.3 | 95.2 | 96.0 | 94.8 | 95.3 | 0.6 |
| 11.1 | 85.7 | 86.5 | 85.1 | 85.8 | 0.7 |
| 3.7 | 52.1 | 51.5 | 53.0 | 52.2 | 0.8 |
| 1.2 | 15.3 | 16.1 | 14.9 | 15.4 | 0.6 |
| 0.4 | 5.2 | 4.8 | 5.5 | 5.2 | 0.4 |
| 0.1 | 1.1 | 0.9 | 1.3 | 1.1 | 0.2 |
| 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by SPD304.
SPD304 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPD304. The information is designed to help prevent and troubleshoot potential degradation of the compound during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is SPD304 and what is its mechanism of action?
SPD304 is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Its primary mechanism of action is to promote the dissociation of the TNF-α trimer, which is the biologically active form of the cytokine.[2] By disrupting the trimer, SPD304 prevents TNF-α from binding to its receptor, TNFR1, thereby inhibiting downstream signaling pathways.[1][3]
Q2: What are the recommended storage conditions for SPD304?
To ensure the stability and activity of SPD304, it is crucial to adhere to the recommended storage conditions.
| Storage Format | Temperature | Duration | Recommendations |
| Solid | As stated on the product vial | Up to 6 months | Keep vial tightly sealed.[4] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: I am observing lower than expected activity of SPD304 in my cell-based assays. Could this be due to degradation?
Yes, a loss of potency can be a primary indicator of SPD304 degradation. Several factors during your experimental workflow could contribute to the degradation of the compound. It is also important to consider that SPD304 has reported cytotoxicity, which can impact cell-based assay results.[5][6]
Q4: What are the potential pathways for SPD304 degradation?
While specific degradation pathways for SPD304 are not extensively documented in the literature, small molecules with similar functional groups can be susceptible to:
-
Hydrolysis: The chemical breakdown of the compound due to reaction with water. This can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Additionally, the 3-alkylindole moiety in SPD304 can be bioactivated to a reactive electrophilic intermediate, which may be a consideration in cell-based systems.[2]
Troubleshooting Guides
Issue: Inconsistent or poor results with SPD304
This guide will help you troubleshoot potential issues related to SPD304 degradation in your experiments.
Step 1: Review Your Handling and Storage Protocol
Ensure your procedures align with the best practices for handling and storing SPD304.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interpriseusa.com [interpriseusa.com]
- 4. researchgate.net [researchgate.net]
- 5. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SPD304 In Vivo Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNFα inhibitor, SPD304, in in vivo models.
Troubleshooting Guide
This guide addresses common challenges encountered when considering or attempting in vivo studies with SPD304.
| Issue/Observation | Potential Cause | Recommended Action/Troubleshooting Steps |
| High mortality or severe adverse effects in animal models. | Inherent Cytotoxicity: SPD304 has been shown to exhibit high cellular toxicity.[1][2][3][4] This is a primary reason it is not recommended for in vivo use.[2][4] | - Re-evaluate Study Design: Consider if SPD304 is the appropriate tool compound for your in vivo experiment. - Use Alternative Compounds: Explore less toxic analogs of SPD304 or other small molecule TNFα inhibitors.[5][6] - In Vitro/Ex Vivo Models: If the goal is to study the mechanism of TNFα inhibition, consider using cell-based assays or ex vivo tissue models where concentrations can be more tightly controlled. |
| Poor compound solubility and precipitation in formulation. | Low Aqueous Solubility: SPD304 has very low aqueous solubility.[7][8] This makes preparing stable and effective formulations for in vivo administration challenging. | - Formulation Development: Experiment with various pharmaceutically acceptable solvents and excipients. DMSO and PEG3350 have been explored for in vitro work and may be a starting point, but their suitability for in vivo use needs careful consideration.[7][8] - Nanosuspensions/Liposomes: Consider advanced formulation strategies like nanosuspensions or liposomal encapsulation to improve solubility and bioavailability. |
| Inconsistent or lack of efficacy in animal models. | - Poor Pharmacokinetics (PK): Low solubility can lead to poor absorption and low bioavailability, resulting in sub-therapeutic concentrations at the target site. - Rapid Metabolism/Clearance: The metabolic stability of SPD304 in vivo may be low. | - PK/PD Studies: If proceeding with a less toxic analog, conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen. - Bioanalytical Method Development: Develop and validate a sensitive bioanalytical method to measure compound concentrations in plasma and target tissues. |
| Unexpected biological effects not related to TNFα inhibition. | Off-Target Effects: SPD304 has been shown to inhibit the binding of other cytokines like IL-4 and IL-13 to their receptors.[1][3] | - Off-Target Screening: Profile the compound against a panel of relevant receptors and kinases to identify potential off-target activities. - Use of Controls: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects. - Structural Analogs: Test structural analogs of SPD304 that may have a cleaner off-target profile.[5] |
Frequently Asked Questions (FAQs)
Q1: What is SPD304 and how does it work?
A1: SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).[1][4] It functions as an allosteric modulator that promotes the disassembly of the biologically active TNFα trimer, thereby preventing it from binding to its receptors, TNFR1 and TNFR2.[2][5][]
Q2: Can I use SPD304 for in vivo studies in mice or rats?
A2: It is strongly advised not to use SPD304 in in vivo studies due to its high toxicity.[2][4] Multiple studies have highlighted its cytotoxic effects, which can lead to significant adverse events and mortality in animal models.[1][2][3]
Q3: What are the known IC50 values for SPD304?
A3: The IC50 of SPD304 for inhibiting the binding of TNFα to TNFR1 has been reported to be approximately 12 µM in ELISA experiments and 22 µM in other biochemical assays.[1][4][] In cell-based assays, it has shown an IC50 of 4.6 µM for inhibiting TNFα activity.[]
Q4: What are the main challenges of working with SPD304?
A4: The primary challenges are:
-
High Toxicity: Limits its application in living organisms.[2][4]
-
Low Aqueous Solubility: Makes it difficult to formulate for both in vitro and in vivo use.[7][8]
-
Potential Off-Target Effects: It has been shown to interact with other cytokine receptors.[1][3]
Q5: Are there any less toxic alternatives to SPD304?
A5: Yes, researchers have developed analogs of SPD304 with the aim of reducing toxicity while maintaining TNFα inhibitory activity.[5][10] It is recommended to review the literature for the most current and suitable alternatives for your research needs.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (TNFα/TNFR1 Binding) | 12 µM | ELISA | [1] |
| IC50 (TNFα/TNFR1 Binding) | 22 µM | Biochemical Assay | [4][] |
| IC50 (TNFα Activity) | 4.6 µM | Cell-Based Assay | [] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [1][3] |
| Aqueous Solubility | ~10 µM | Citrate/Phosphate Buffer (pH 6.5) | [8] |
Experimental Protocols & Methodologies
Given the toxicity of SPD304, a direct in vivo protocol is not provided. Instead, a generalized protocol for evaluating a novel, less toxic TNFα inhibitor in a murine model of lipopolysaccharide (LPS)-induced endotoxemia is detailed below. This workflow highlights the critical steps where the challenges of a compound like SPD304 would need to be addressed.
Protocol: Evaluation of a Novel TNFα Inhibitor in a Murine LPS-Induced Endotoxemia Model
1. Formulation and Dosing Preparation:
-
Objective: To prepare a stable and biocompatible formulation of the test compound.
-
Methodology:
-
Assess the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water).
-
Select a vehicle that provides the desired concentration without precipitation.
-
Prepare fresh formulations on the day of the experiment.
-
2. Animal Dosing and LPS Challenge:
-
Objective: To administer the test compound and induce a systemic inflammatory response.
-
Methodology:
-
Acclimate animals (e.g., C57BL/6 mice, 8-10 weeks old) for at least one week.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing volume should be based on the animal's body weight.
-
After a predetermined pretreatment time (e.g., 1 hour), administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
SPD304 Consideration: The high toxicity of SPD304 would likely cause severe adverse effects, confounding any results from the LPS challenge.[2] A maximum tolerated dose (MTD) study would be essential but is expected to be very low.
-
3. Sample Collection and Analysis:
-
Objective: To measure the effect of the test compound on systemic TNFα levels.
-
Methodology:
-
At a peak time point for TNFα production post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Quantify TNFα levels in the serum/plasma using a validated ELISA kit.
-
4. Data Analysis:
-
Objective: To determine the statistical significance of the compound's effect.
-
Methodology:
-
Compare the mean TNFα levels between the vehicle-treated group and the compound-treated groups.
-
Use an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis) to determine statistical significance (p < 0.05).
-
Visualizations
Caption: SPD304 inhibits the TNFα signaling pathway.
Caption: Workflow for in vivo testing of a TNFα inhibitor.
References
- 1. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: The Small Molecule SPD304 versus Monoclonal Antibodies in TNF-α Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the small molecule TNF-α inhibitor, SPD304, with that of established monoclonal antibody-based therapies. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays.
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. Consequently, the inhibition of TNF-α has become a cornerstone of treatment for a range of inflammatory conditions. While monoclonal antibodies have long dominated this therapeutic landscape, small molecule inhibitors like SPD304 present an alternative approach. This guide delves into a comparative analysis of their mechanisms and efficacy.
Mechanism of Action: A Fundamental Divergence
The primary distinction between SPD304 and anti-TNF-α monoclonal antibodies lies in their mechanism of action.
SPD304 , a small molecule, functions by promoting the dissociation of the active trimeric form of TNF-α into inactive monomers. This disruption prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting the downstream inflammatory signaling cascade.
Monoclonal antibodies , such as infliximab, adalimumab, and etanercept, operate through direct neutralization. They bind with high affinity to soluble and/or transmembrane TNF-α, sterically hindering its interaction with its receptors. Some monoclonal antibodies can also induce complement-dependent cytotoxicity (CDC) or antibody-dependent cell-mediated cytotoxicity (ADCC) in cells expressing transmembrane TNF-α.
A Comparative Analysis of SPD304 and Other Small Molecule TNF-alpha Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SPD304 with other emerging small molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors. This document compiles available experimental data to facilitate informed decisions in drug discovery and development projects.
TNF-α is a pleiotropic pro-inflammatory cytokine deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized treatment for conditions like rheumatoid arthritis and inflammatory bowel disease, the development of orally bioavailable, small-molecule inhibitors remains a key objective to overcome the limitations of biologics, such as immunogenicity and high cost. SPD304, a selective TNF-α inhibitor, represents a significant chemical scaffold in this pursuit, primarily by promoting the dissociation of the active TNF-α trimer. This guide will compare SPD304's performance metrics with other notable small molecule inhibitors, presenting supporting data and detailed experimental methodologies.
Comparative Performance of Small Molecule TNF-α Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and cytotoxicity of SPD304 and other selected small molecule TNF-α inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Mechanism of Action | TNF-α/TNFR1 Binding Inhibition IC50 (µM) | TNF-α Induced Cell Death Inhibition IC50 (µM) | Cytotoxicity (LC50 in L929 cells) (µM) | Binding Affinity (Kd) | Reference |
| SPD304 | Promotes dissociation of TNF-α trimer | 12 (ELISA) | 5 ± 0.2 | 7.5 ± 0.2 | 6.1 ± 4.7 nM (SAW) | |
| SPD304 Analog (Compound 3c) | Promotes dissociation of TNF-α trimer | 14.2 ± 1.1 (ELISA) | 6.2 ± 0.5 | > 50 | Not Reported | |
| Benpyrine | Prevents TNF-α trimer formation | Not directly reported (Inhibits TNF-α-induced cell death) | ~1-10 (concentration dependent) | Not toxic at 2000 mg/kg in vivo | Not Reported | |
| Compound 1 | Allosteric modulator targeting SPD304 binding site | Not directly reported (Inhibits TNFα/TNFR1 and TNFα/TNFRII binding) | 12 | > 30 | 9.1 ± 1.1 µM (SAW) | |
| UCB-9260 | Stabilizes a distorted TNF trimer | Not directly reported (Inhibits NF-κB with IC50 of 202 nM) | Not Reported | Not Reported | Not Reported | |
| Compound 2 | Not specified | 6.5 (ELISA) | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the TNF-α signaling pathway and a general workflow for screening TNF-α inhibitors.
Caption: TNF-α signaling through TNFR1 leading to inflammation or apoptosis.
Caption: General workflow for the screening and development of small molecule TNF-α inhibitors.
Detailed Experimental Protocols
TNF-α/TNFR1 Binding Inhibition ELISA
Objective: To quantify the ability of a small molecule inhibitor to block the binding of TNF-α to its receptor, TNFR1.
Materials:
-
96-well microplate
-
Recombinant human TNF-α
-
Recombinant human TNFR1/Fc chimera
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Assay buffer (PBS with 0.1% BSA)
-
Small molecule inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of TNFR1/Fc chimera (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash
Comparative Efficacy and Mechanism of Action of TNF-α Signaling Inhibitors: SPD304 vs. Biologic and Small Molecule Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SPD304, a selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), with established biologic TNF-α inhibitors and an alternative small molecule targeting a downstream signaling component. The following sections detail the mechanisms of action, comparative quantitative data, and the experimental protocols used to validate these findings.
Mechanism of Action Overview
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that signals as a trimer, binding to its receptors (TNFR1 and TNFR2) to initiate downstream signaling cascades, including the NF-κB and MAPK pathways, which drive inflammation and apoptosis. Inhibition of this pathway is a clinically validated strategy for a range of inflammatory diseases.
SPD304 is a selective TNF-α inhibitor that functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors.
Biologic TNF-α Inhibitors , such as Adalimumab, Etanercept, Infliximab, Golimumab, and Certolizumab Pegol, are monoclonal antibodies or receptor fusion proteins. They act by directly binding to and neutralizing soluble and/or transmembrane TNF-α, preventing it from binding to its receptors.
Necrostatin-1 , a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), offers an alternative strategy. RIPK1 is a critical
A Head-to-Head Comparison: SPD304 and Etanercept in TNF-α Inhibition
In the landscape of therapeutic agents targeting Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation, etanercept stands as a well-established biologic drug with extensive clinical validation. In contrast, SPD304 is a small molecule inhibitor that, while mechanistically intriguing, remains in the preclinical stages of research and has been noted for its toxicity. This guide provides a detailed, data-supported comparison of these two agents, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | SPD304 | Etanercept |
| Molecule Type | Small molecule | Dimeric fusion protein (biologic) |
| Mechanism of Action | Promotes dissociation of TNF-α trimers | Acts as a decoy receptor, binding to TNF-α |
| Development Stage | Preclinical | Clinically approved and widely used |
| In Vitro Efficacy (IC50) | 4.6 µM (cell-based), 12-22 µM (binding) | Not typically measured by IC50; efficacy demonstrated in clinical trials |
| In Vivo Use | Not suitable due to high toxicity | Approved for various autoimmune diseases |
| Administration | Oral (potential) | Subcutaneous injection |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between SPD304 and etanercept lies in their approach to neutralizing TNF-α.
Etanercept , a biologic drug, is a dimeric fusion protein. It consists of two extracellular domains of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1. This structure allows it to act as a "decoy receptor." It effectively binds to circulating TNF-α, preventing it from interacting with cell surface TNF receptors and thereby blocking the downstream inflammatory signaling cascade.
SPD304 , on the other hand, is a small molecule inhibitor. Its mechanism is more disruptive. It selectively targets the TNF-α trimer and promotes its dissociation into inactive monomers. This prevents the cytokine from binding to its receptors.
Preclinical Efficacy and Physicochemical Properties
Direct comparative experimental data between SPD304 and etanercept is unavailable due to their vastly different stages of development. However, we can compare the available preclinical data for SPD304 with the established profile of etanercept.
SPD304: In Vitro Data
| Parameter | Value | Experimental Method | Reference |
| IC50 (TNFR1 binding) | 12 µM | ELISA | |
| IC50 (TNFR1 binding) | 22 µM | Biochemical Assay | |
| IC50 (Cell-based assay) | 4.6 µM | L929 cell apoptosis assay | |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | |
| Dissociation Constant (Kd) | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) |
Experimental Protocol: ELISA for TNFα/TNFR1 Binding Inhibition
-
Coating: Microtiter plates are coated with TNF Receptor 1 (TNFR1) at a concentration of 2.5 µg/mL in Phosphate Buffered Saline (PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Incubation: Biotinylated TNF-α is pre-incubated with varying concentrations of the inhibitor (SPD304) before being added to the coated wells. The plates are then incubated to allow for the binding of TNF-α to the immobilized TNFR1.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated.
-
Substrate Addition: A suitable HRP substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in the binding of TNF-α to TNFR1.
Etanercept: Clinical Efficacy in Rheumatoid Arthritis
Etanercept's efficacy is not measured by IC50 values in a preclinical context for comparison but is instead demonstrated through extensive clinical trials. The American College of Rheumatology (ACR) response criteria are standard measures of improvement in rheumatoid arthritis tender and swollen joint counts, as well as other clinical parameters.
| Trial/Endpoint | Etanercept 25 mg | Placebo/Control | Timepoint | Reference |
| ACR20 Response | 62% | 23% | 3 months | |
| ACR50 Response | 40% | 5% | 6 months | |
| ACR70 Response | 15% (25mg twice weekly) | 2% | 6 months | |
| DAS28 Remission (with MTX) | 36% | N/A (vs. MTX alone) | 12 weeks | |
| DAS28 Remission (with MTX) | 50% | N/A (vs. MTX alone) | 24 weeks | |
| ACR20 Response (SB4 biosimilar) | 80.8% | 81.5% (reference etanercept) | 52 weeks |
Experimental Protocol: Phase 3 Randomized Controlled Trial for Etanercept in RA (Illustrative)
-
Patient Population: Patients with moderate to severe active rheumatoid arthritis who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs), such as methotrexate (B535133).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients are randomized to receive either a specific dose of etanercept (e.g., 50 mg subcutaneously once weekly) or a placebo, often in combination with their existing methotrexate therapy.
-
Primary Efficacy Endpoint: The primary outcome is typically the proportion of patients achieving an ACR20 response at a specified time point, such as 24 weeks.
-
Secondary Endpoints: These often include higher levels of response (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression of joint damage.
-
Safety Monitoring: Adverse events are systematically recorded and compared between the treatment and placebo groups throughout the study.
Independent Verification of SPD304 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of SPD304 to its target, Tumor Necrosis Factor alpha (TNFα), alongside other reported small molecule inhibitors. The information presented is collated from various independent studies to offer a comprehensive overview for researchers in drug discovery and development. This document includes a summary of quantitative binding data, detailed experimental methodologies for key binding assays, and a visualization of the pertinent signaling pathway.
Comparative Analysis of Binding Affinity
The binding affinity of a compound to its target is a critical parameter in drug development, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for both Kd and IC50 indicate a higher binding affinity. SPD304 has been characterized as a selective inhibitor of TNFα, and its binding affinity has been determined using various biophysical and biochemical techniques.
The table below summarizes the binding affinities of SPD304 and other notable small molecule TNFα inhibitors. It is important to note that direct comparison of these values should be made with caution, as they are derived from different experimental methodologies and conditions, which can influence the outcome.
| Compound | Target | Method | Reported Value (Kd) | Reported Value (IC50) | Reference |
| SPD304 | TNFα | Surface Acoustic Wave (SAW) | 9.1 ± 1.1 µM | - | |
| TNFα | Surface Acoustic Wave (SAW) | 6.1 ± 4.7 nM | - | ||
| TNFα | Fluorescence Binding Assay | 5.4 ± 0.2 µM | - | ||
| TNFα | ELISA (inhibition of TNFR1 binding) | - | 22 µM | ||
| TNFα | ELISA (inhibition of TNFR1 binding) | - | 12 µM | ||
| Compound 1 | TNFα | Surface Acoustic Wave (SAW) | Kd1 = 4.79 ± 1.12 µMKd2 = 2.31 ± 1.03 nM | - | |
| TNFα | ELISA (inhibition of TNFR1 binding) | - | 37 µM | ||
| TNFα | ELISA (inhibition of TNFR2 binding) | - | 31 µM | ||
| T1 | TNFα | Surface Plasmon Resonance (SPR) | 11 µM | - | |
| R1 | TNFR1 | Surface Plasmon Resonance (SPR) | 16 µM | - | |
| C87 | TNFα | Surface Plasmon Resonance (SPR) | 0.11 µM | - |
Note: The significant variation in the reported Kd values for SPD304 from SAW analysis (9.1 µM vs. 6.1 nM) highlights the sensitivity of this technique to experimental conditions and the importance of standardized protocols for direct comparison.
Experimental Protocols
Accurate determination of binding affinity relies on precise and well-documented experimental protocols. Below are detailed methodologies for three common techniques used to assess the binding of small molecules to TNFα.
Surface Acoustic Wave (SAW) Assay
This label-free technique measures changes in the acoustic properties of a sensor surface upon molecular binding.
Workflow for SAW-based Binding Affinity Measurement
Caption: Workflow for SAW binding analysis.
Protocol:
-
Sensor Surface Preparation: A gold-coated SAW sensor chip is functionalized to allow for the covalent immobilization of TNFα. This is typically achieved through amine coupling chemistry.
-
Ligand Immobilization: Recombinant human TNFα is injected over the activated sensor surface until a desired immobilization level is reached.
-
Binding Analysis:
-
A baseline is established by flowing a running buffer (e.g., PBS with 0.05% Tween 20) over the sensor surface.
-
A series of concentrations of the small molecule inhibitor (e.g., SPD304) dissolved in the running buffer are injected sequentially over the immobilized TNFα. The association of the inhibitor is monitored in real-time.
-
Following the association phase, the running buffer is injected to monitor the dissociation of the inhibitor from TNFα.
-
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Fluorescence Polarization (FP) Assay
Safety Operating Guide
Proper Disposal Procedures for QSL-304 (Stainless Steel 304)
This document provides essential safety and logistical guidance for the proper disposal of QSL-304, a trade name for Type 304 Stainless Steel, within a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance.
Hazard Identification and Safety Precautions
While solid this compound (Stainless Steel 304) is generally not considered hazardous, processing activities such as cutting, grinding, or welding can generate dust and fumes that may pose health risks.[1][2] Inhalation of these particulates can lead to respiratory irritation, and prolonged skin contact may cause allergic reactions in sensitive individuals.[2][3][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. If generating dust or fumes, use a NIOSH-approved respirator.[1][2]
-
Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation if your process generates dust or fumes.[1]
-
Avoid Inhalation and Ingestion: Do not breathe in dust or fumes.[3] Avoid eating, drinking, or smoking in areas where this compound is handled.
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Skin: Wash the affected area with mild soap and water.[1][3] If skin irritation occurs, consult a physician.[3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][3]
-
Ingestion: Unlikely in a laboratory setting. If dust is ingested, rinse your mouth with water and seek medical attention.[1][3]
-
Quantitative Data Summary for Disposal
The following table summarizes key information from the Safety Data Sheets (SDS) relevant to the disposal of this compound.
| Parameter | Value/Instruction | Source |
| Physical State | Solid | [2] |
| Flammability | Non-flammable | [2][3] |
| Incompatible Materials | Strong acids | [3] |
| Hazardous Decomposition Products | Not applicable | [3] |
| Environmental Hazards | Should not be released into the environment. Do not allow material to contaminate ground water.[4][5] | [4][5] |
| Primary Disposal Method | Sweep up and shovel into suitable containers for disposal. | [4][5] |
| Disposal Prohibitions | Do not flush into surface water or sanitary sewer system.[4][5] | [4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its form (solid pieces, filings/dust, or contaminated materials).
3.1. Solid this compound Waste (e.g., used wire, discs, parts)
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled container. The container should be made of a durable material and have a secure lid.
-
Labeling: Label the container as "Scrap Metal Waste: Stainless Steel 304".
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials such as strong acids.[3][4]
-
Disposal: Dispose of the waste through your institution's approved scrap metal recycling program or a licensed waste management contractor. Do not dispose of solid this compound in the regular trash.
3.2. This compound Filings and Dust
-
Cleanup: Carefully sweep up any filings or dust.[4][5] Avoid using compressed air, which can disperse the dust into the air. If necessary, use a vacuum cleaner equipped with a HEPA filter.
-
Containerization: Place the collected filings and dust into a sealed, leak-proof container. A heavy-duty plastic bag or a screw-top container is suitable.
-
Labeling: Clearly label the container as "Hazardous Waste: Stainless Steel 304 Dust". Include the date of collection.
-
Disposal: This waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
3.3. Contaminated Materials (e.g., wipes, gloves)
-
Segregation: Any materials, such as paper towels, wipes, or disposable gloves, that are contaminated with this compound dust or filings should be considered hazardous waste.
-
Containerization: Place these contaminated items in a designated, sealed hazardous waste bag or container.
-
Labeling: Label the container as "Hazardous Waste: Materials Contaminated with Stainless Steel 304".
-
Disposal: Dispose of this waste through your institution's EHS department in accordance with their procedures for solid hazardous waste.
Experimental Workflow and Disposal Pathway Diagram
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste generated in a laboratory setting.
Caption: this compound (Stainless Steel 304) Waste Disposal Workflow.
References
Essential Safety and Handling Protocols for QSL-304 (Stainless Steel 304) in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of QSL-304, also known as Stainless Steel 304. While solid Stainless Steel 304 is generally not hazardous, various laboratory processes such as grinding, cutting, welding, or melting can generate dust or fumes, posing potential health risks. Adherence to the following procedural guidance is critical for minimizing these risks.
Personal Protective Equipment (PPE) and Exposure Limits
The primary hazards associated with this compound in a laboratory setting stem from the inhalation of dust or fumes. Therefore, appropriate personal protective equipment must be used, especially during processes that generate airborne particles.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be worn to protect against dust and particles. |
| Skin Protection | Gloves | Standard laboratory gloves are sufficient for handling solid forms. For processes generating heat or sharp edges, appropriate thermal or cut-resistant gloves should be used. |
| Lab Coat | A standard lab coat is recommended to prevent skin contact with dust. | |
| Respiratory Protection | Facemask/Respirator | For processes that generate dust or fumes, a NIOSH-approved respirator is essential to prevent inhalation of harmful particles. |
Occupational Exposure Limits for Constituent Elements
While there are no specific exposure limits for Stainless Steel 304 as a whole, limits for its primary components have been established and should be monitored during activities that produce dust or fumes.
| Component | OSHA PEL (Permissible Exposure Limit) 8-Hour TWA | NIOSH REL (Recommended Exposure Limit) 10-Hour TWA |
| Iron Oxide Fume | 10 mg/m³ | 5 mg/m³ (as Fe) |
| Chromium (metal and insoluble salts) | 1 mg/m³ | 0.5 mg/m³ |
| Nickel (metal and insoluble compounds) | 1 mg/m³ | 0.015 mg/m³ (as Ni) |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following step-by-step plan outlines the procedures from initial handling to final disposal.
Step 1: Initial Handling and Preparation
-
Assessment: Before beginning any work, assess the process to determine the potential for generating dust or fumes.
-
Ventilation: Ensure adequate ventilation in the work area. For processes with a high potential for dust or fume generation, use a fume hood or local exhaust ventilation.
-
PPE: Don the appropriate personal protective equipment as outlined in the table above.
Step 2: During a Procedure
-
Minimize Dust: Where possible, use methods that minimize the creation of dust, such as wet grinding or cutting.
-
Avoid Inhalation: Always be mindful of the potential for inhaling airborne particles. Position work to avoid breathing in any dust or fumes that are generated.
-
Containment: Keep the work area clean and contained to prevent the spread of dust to other areas of the laboratory.
Step 3: Post-Procedure and Cleanup
-
Cleanup: Use a HEPA-filtered vacuum or wet methods for cleaning up dust. Avoid using compressed air, as this will disperse the particles into the air.
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the dust.
-
PPE Removal: Remove PPE in a designated area to avoid contaminating other spaces. Wash hands thoroughly after handling.
Step 4: Disposal
-
Solid Waste: Solid pieces of this compound can typically be recycled as scrap metal. Check with your institution's waste management program.
-
Contaminated Materials: Any materials, such as wipes or PPE, that are contaminated with this compound dust should be collected in a sealed, labeled container.
-
Hazardous Waste: If the dust is considered hazardous due to its composition or other contaminants, it must be disposed of as hazardous waste according to institutional and local regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from the initial risk assessment to the final disposal of waste.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
